6-Ethoxy-[1,1'-biphenyl]-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1-BIPHENYL]-3-OL, 6-ETHOXY- is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a hydroxyl group at the third position and an ethoxy group at the sixth position on the biphenyl structure. Biphenyl compounds are known for their stability and versatility in various chemical reactions, making them valuable in different fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1-BIPHENYL]-3-OL, 6-ETHOXY- typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Introduction of Hydroxyl Group: The hydroxyl group can be introduced through electrophilic aromatic substitution, where a hydroxyl group is added to the biphenyl core using reagents such as phenol and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of [1,1-BIPHENYL]-3-OL, 6-ETHOXY- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: [1,1-BIPHENYL]-3-OL, 6-ETHOXY- can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a fully reduced biphenyl compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Fully reduced biphenyl compounds.
Substitution: Halogenated or nitrated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Material Science: The compound is used in the synthesis of polymers and other advanced materials with specific electronic and optical properties.
Biology and Medicine
Biological Probes: It is used as a fluorescent probe in biological assays to study cellular processes and molecular interactions.
Industry
Chemical Manufacturing: The compound is used as an intermediate in the production of dyes, pigments, and other fine chemicals.
Environmental Applications: It is used in the development of sensors and materials for environmental monitoring and pollution control.
Wirkmechanismus
The mechanism of action of [1,1-BIPHENYL]-3-OL, 6-ETHOXY- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and ethoxy groups play a crucial role in binding to these targets, influencing their activity and function. The compound can modulate various biochemical pathways, including signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,1-BIPHENYL]-2-OL, 4-ETHOXY-: Similar structure but different positions of hydroxyl and ethoxy groups.
[1,1-BIPHENYL]-3-OL, 4-METHOXY-: Similar structure with a methoxy group instead of an ethoxy group.
[1,1-BIPHENYL]-4-OL, 6-ETHOXY-: Similar structure but different positions of hydroxyl and ethoxy groups.
Uniqueness
Positional Isomerism: The unique positions of the hydroxyl and ethoxy groups in [1,1-BIPHENYL]-3-OL, 6-ETHOXY- confer distinct chemical and physical properties compared to its isomers.
Functional Group Effects:
Eigenschaften
Molekularformel |
C14H14O2 |
---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
4-ethoxy-3-phenylphenol |
InChI |
InChI=1S/C14H14O2/c1-2-16-14-9-8-12(15)10-13(14)11-6-4-3-5-7-11/h3-10,15H,2H2,1H3 |
InChI-Schlüssel |
LOYHAYGREUOIIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.